
2-Chloro-2-methyl-1,2-oxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-methyl-1,2-oxasilolane is a heterocyclic compound that contains silicon, oxygen, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyl-1,2-oxasilolane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with concentrated hydrochloric acid. This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom . The reaction conditions typically involve heating the mixture to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methyl-1,2-oxasilolane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to form simpler compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding alcohols and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted oxasilolanes.
Oxidation: Formation of oxides and other oxygen-containing compounds.
Reduction: Formation of simpler silanes and related compounds.
Scientific Research Applications
2-Chloro-2-methyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methyl-1,2-oxasilolane involves its ability to participate in nucleophilic substitution reactions. The chlorine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is facilitated by the presence of the silicon-oxygen bond, which stabilizes the intermediate states during the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the silicon-oxygen bond.
Uniqueness
2-Chloro-2-methyl-1,2-oxasilolane is unique due to the presence of the silicon-oxygen bond, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
2942-72-5 |
|---|---|
Molecular Formula |
C4H9ClOSi |
Molecular Weight |
136.65 g/mol |
IUPAC Name |
2-chloro-2-methyloxasilolane |
InChI |
InChI=1S/C4H9ClOSi/c1-7(5)4-2-3-6-7/h2-4H2,1H3 |
InChI Key |
UZFIBDWDNXHZDD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


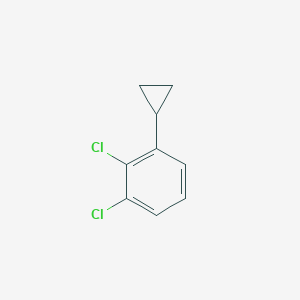

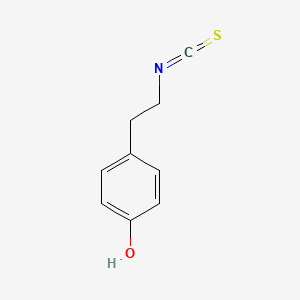
![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
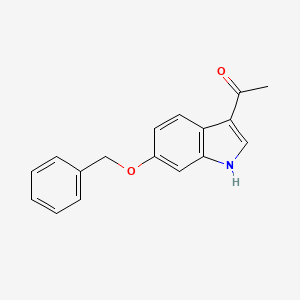
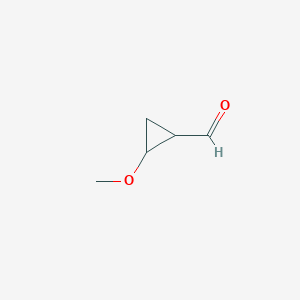
![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)
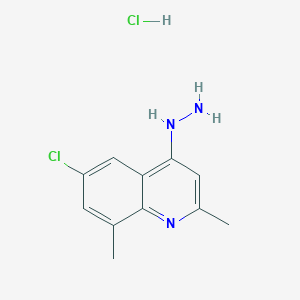



![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)

